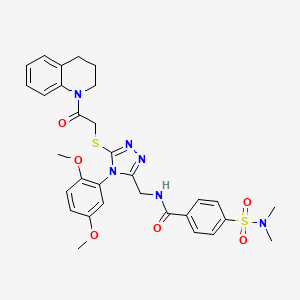

3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their structural and potential pharmacotherapeutic properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar functional groups and structural motifs, such as morpholine rings and chlorobenzyl components, which can provide insights into the chemical behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chloromethylated precursors with nitrogen-containing heterocycles such as morpholine. For instance, in the synthesis of 3-(4H-chromen-3-yl)-5-(morpholinomethyl)-1,2,4-oxadiazole, the chloromethylated precursor reacts with morpholine to yield the final product . This suggests that the synthesis of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" could potentially involve a similar strategy, where a chloromethylated intermediate might react with morpholine or a related amine to introduce the morpholinocarbonyl moiety.

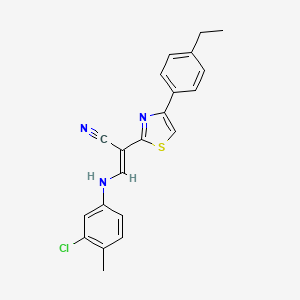

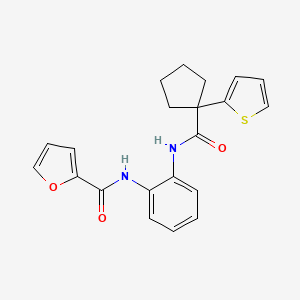

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using techniques such as X-ray powder diffraction. For example, the compound 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone has been characterized to have a monoclinic crystal system with space group P21 . This information is valuable as it provides a basis for understanding the crystallography of related compounds, which could be extrapolated to predict the crystalline nature of "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone".

Chemical Reactions Analysis

The chemical reactions involving compounds with morpholine and chlorobenzyl groups have been explored in the literature. The reactivity typically involves the formation of new bonds through nucleophilic substitution reactions where the morpholine acts as a nucleophile. The presence of a chlorobenzyl moiety suggests that it could undergo electrophilic aromatic substitution or serve as a leaving group in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-chloro-1-(4-chlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone" have been deduced from spectroscopic and elemental analyses. These analyses confirm the structures of synthesized compounds and provide insights into their stability and reactivity . The spectroscopic data, including FT-IR, UV-Vis, 1H NMR, 13C NMR, and HMBC, are crucial for understanding the electronic environment of the atoms within the molecule, which in turn affects the physical properties such as solubility and melting point, as well as chemical properties like acidity/basicity and reactivity .

Applications De Recherche Scientifique

Heterocyclic Synthesis and Reactions : The compound has been utilized in the synthesis of heterocyclic enaminonitriles, with reactions involving dichlorocarbene and morpholine derivatives producing various heterocyclic structures (Yamagata, Takaki, & Yamazaki, 1992).

Crystallography and Structural Analysis : The compound and its derivatives have been the subject of powder X-ray diffraction studies, revealing detailed information about their crystal structures and confirming the absence of detectable impurities (Wang et al., 2015); (Wang et al., 2016).

Non-linear Optics and Molecular Reactivity : The compound's derivatives have been analyzed for their potential in non-linear optics, involving detailed computational and experimental studies on molecular electrostatic potential, reactivity properties, and stability (Murthy et al., 2017).

Synthesis Methods and Chemical Reactions : Research has focused on developing convenient and practical synthesis methods for pyridinone derivatives, offering improvements over existing methods in terms of procedure, yield, and applicability (Yano, Ohno, & Ogawa, 1993).

Spectroscopic Characterization and Complex Formation : Studies have been conducted on the spectroscopic characterization of complexes involving pyridinone derivatives and morpholine, providing insights into their molecular structures and potential applications in fields like coordination chemistry (Amirnasr et al., 2001).

Insecticidal Activity : Pyridinone derivatives have been synthesized and tested for their insecticidal activities, showing significant potential as bioactive compounds (Bakhite et al., 2014).

Propriétés

IUPAC Name |

3-chloro-1-[(4-chlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(2-4-14)10-21-11-13(9-15(19)17(21)23)16(22)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVFHLVLMLCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)

![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)